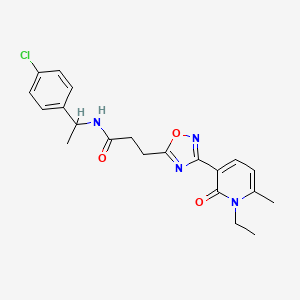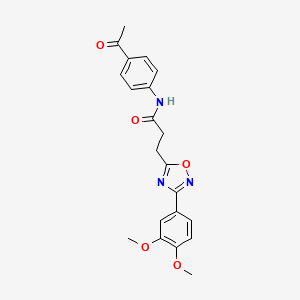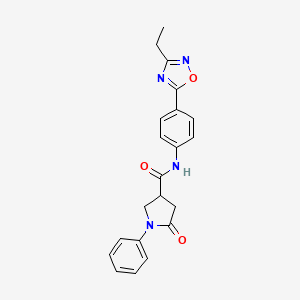![molecular formula C24H26N4O2 B7706149 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7706149.png)
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a significant influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .
Molecular Structure Analysis
1H-pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a significant influence on the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In the reaction mixture, only traces of two 1H-pyrazolo[3,4-b]quinolines were found .
Physical And Chemical Properties Analysis
The IR spectrum, ν, cm –1: 1577, 1596 (C=N), 2968, 3095, 3258 (N–H). 1 H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH 3); 3.72 (3H, s, OCH 3), 4.96 (1H, s, 4-CH); 7.24–7.94 (13H, m, H Ar); 13.92 (1H, s, NH). 13 C NMR spectrum, δ, ppm: 13.5; 35.4; 51.2; 120.2; 121.1; 121.5; 126.1; 126.5; 128.8; 129.0; 129.2; 129.5; 129.8; 130.7; 131.6; 132.0; 135.9; 141.5; 146.8; 159.6 .
Future Directions
The use of this class of compounds as potential fluorescent sensors and biologically active compounds is shown . This review intends to summarize the abovementioned aspects of 1H-pyrazolo[3,4-b]quinoline chemistry . Some of the results that are presented in this publication come from the laboratories of the authors of this review .
properties
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-4-6-13-28-23-20(15-18-8-7-16(3)14-21(18)25-23)22(27-28)26-24(29)17-9-11-19(12-10-17)30-5-2/h7-12,14-15H,4-6,13H2,1-3H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYJXQOIBLGJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate](/img/structure/B7706077.png)








![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B7706157.png)

